![molecular formula C18H14N2O B2789097 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one CAS No. 333759-45-8](/img/structure/B2789097.png)
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is a complex organic compound with the molecular formula C18H14N2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that these effects will be identified and characterized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Análisis Bioquímico
Biochemical Properties
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This compound also binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory and anti-cancer effects. At high doses, it can cause toxic or adverse effects, such as liver damage and immunosuppression. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many drugs and toxins. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in certain compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular energy production and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features but different biological activities.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another structurally related compound with distinct chemical properties.
Uniqueness
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17-10-16(13-5-3-9-19-11-13)20-15-8-7-12-4-1-2-6-14(12)18(15)17/h1-9,11,16,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGNLPUITYATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
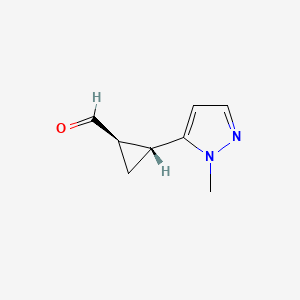
![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2789015.png)
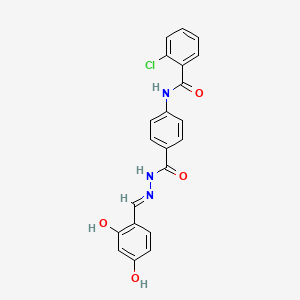
![(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid](/img/structure/B2789018.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789020.png)

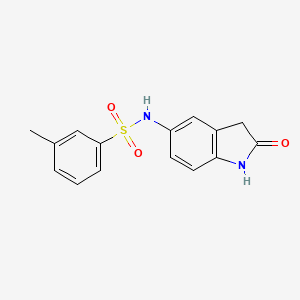
![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)
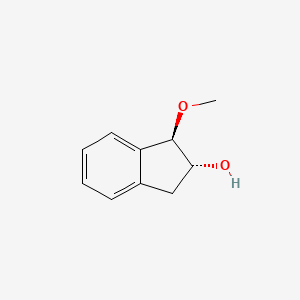
![(E)-[(2-chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2789028.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2789031.png)
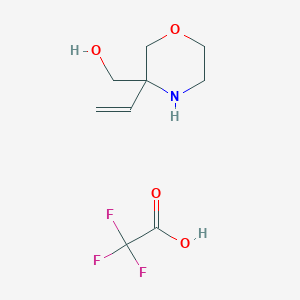
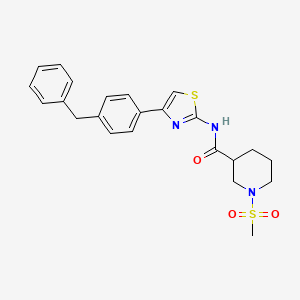
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2789036.png)
